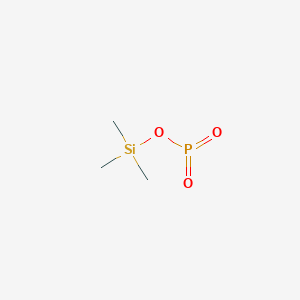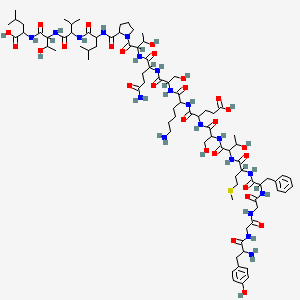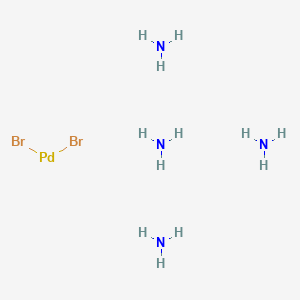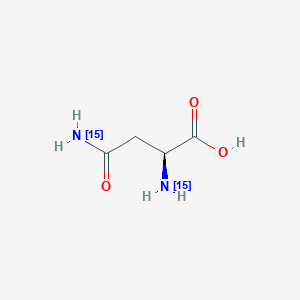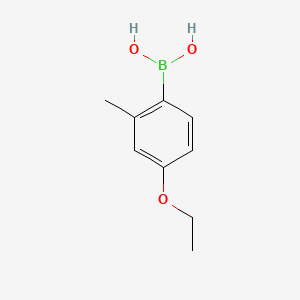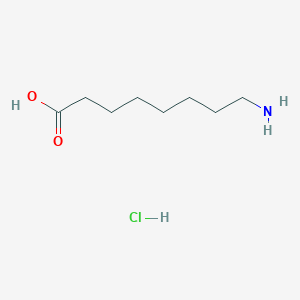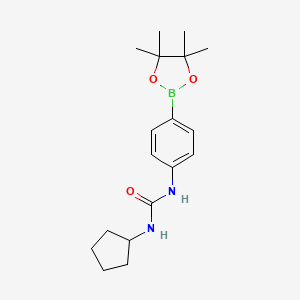
(3-(Difluoromethoxy)phenyl)boronic acid
Overview
Description
“(3-(Difluoromethoxy)phenyl)boronic acid” is a type of boronic acid that is commonly used in the synthesis of biologically active compounds . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
Boronic acids, including “(3-(Difluoromethoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond. The boronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium .Molecular Structure Analysis
The molecular formula of “(3-(Difluoromethoxy)phenyl)boronic acid” is C7H6BF3O3, and its molecular weight is 205.93 . The structure includes a phenyl ring with a boronic acid group and a difluoromethoxy group attached.Chemical Reactions Analysis
As mentioned earlier, “(3-(Difluoromethoxy)phenyl)boronic acid” is often used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid reacts with an aryl or alkynyl halide or triflate under basic conditions to form a new carbon-carbon bond .Physical And Chemical Properties Analysis
“(3-(Difluoromethoxy)phenyl)boronic acid” is a solid at 20 degrees Celsius . Its purity, as determined by neutralization titration, is between 97.0% and 110.0% .Scientific Research Applications
Sensing Applications
Boronic acids, including “(3-(Difluoromethoxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for protein manipulation and modification .
Separation Technologies
Boronic acids are also used in separation technologies . They can be used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Antibacterial Activity
“(3-(Difluoromethoxy)phenyl)boronic acid” has been studied for its physicochemical, structural, antimicrobial, and spectroscopic properties . It has shown potential antibacterial potency in vitro against Escherichia coli and Bacillus cereus .
Synthesis of Biologically Active Molecules
“(3-(Difluoromethoxy)phenyl)boronic acid” is involved in the synthesis of biologically active molecules . This includes lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Suzuki Cross-Coupling Reaction
“(3-(Difluoromethoxy)phenyl)boronic acid” can be used to create fluorinated biaryl derivatives via the Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Detection of Explosives
“(3-(Difluoromethoxy)phenyl)boronic acid” can be used to create conjugated fluorodiazaborinines by treating with diamines via intermolecular dehydration reaction for the detection of explosives .
Safety And Hazards
Handling “(3-(Difluoromethoxy)phenyl)boronic acid” requires caution. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if irritation persists .
Future Directions
properties
IUPAC Name |
[3-(difluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-2-5(4-6)8(11)12/h1-4,7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQKXEUNYFZVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590221 | |
| Record name | [3-(Difluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Difluoromethoxy)phenyl)boronic acid | |
CAS RN |
866607-09-2 | |
| Record name | [3-(Difluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)

